molecular formula C18H22N2O4S B3577550 N~1~-(2-methoxybenzyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide

N~1~-(2-methoxybenzyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B3577550
M. Wt: 362.4 g/mol
InChI Key: ZKHJTAIHWPUELQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the glycinamide backbone and the attachment of the various substituents . The exact synthetic route would depend on the desired configuration and the available starting materials.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry could be used to analyze the structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in the molecule. For example, the amide group in glycinamide is typically quite stable, but can be hydrolyzed under certain conditions. The methoxy, benzyl, phenyl, and sulfonyl groups could also participate in various reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its solubility in various solvents, its melting and boiling points, its optical activity, and its stability under various conditions .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its properties, and investigation of its potential uses. This could include testing its biological activity, studying its reactivity under various conditions, and optimizing its synthesis .

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-(2-methyl-N-methylsulfonylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c1-14-8-4-6-10-16(14)20(25(3,22)23)13-18(21)19-12-15-9-5-7-11-17(15)24-2/h4-11H,12-13H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKHJTAIHWPUELQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N(CC(=O)NCC2=CC=CC=C2OC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N~1~-(2-methoxybenzyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
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N~1~-(2-methoxybenzyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
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N~1~-(2-methoxybenzyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
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N~1~-(2-methoxybenzyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 5
N~1~-(2-methoxybenzyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 6
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N~1~-(2-methoxybenzyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide

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